molecular formula C23H23N3O3 B2676990 7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B2676990
M. Wt: 389.4 g/mol
InChI Key: ONSWFSMTLCWFGK-UHFFFAOYSA-N
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Description

7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a novel synthetic hybrid compound designed for advanced pharmaceutical and biochemical research. Its structure integrates three key pharmacophores: a coumarin core, a benzimidazole unit, and a piperidine moiety. The coumarin scaffold, particularly its 7-hydroxy derivative, is widely investigated for its diverse biological activities. The benzimidazole ring system is a privileged structure in medicinal chemistry, known for its ability to interact with various enzymes and biological targets . Benzimidazole derivatives are of significant interest in the development of antimicrobial agents, with studied mechanisms of action including the inhibition of essential bacterial enzymes such as DNA gyrase and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) . The piperidin-1-ylmethyl substituent at the 8-position enhances the molecule's potential for target interaction, potentially improving binding affinity and selectivity. This unique combination of structural features makes the compound a valuable candidate for researchers exploring new therapeutic agents, particularly in the areas of infectious disease and oncology. Specific research applications include the investigation of its antibacterial properties against multidrug-resistant bacterial strains, the evaluation of its enzyme inhibition capabilities against a panel of target proteins, and the study of its mechanism of action through molecular docking simulations. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-(piperidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-25-19-8-4-3-7-18(19)24-22(25)16-13-15-9-10-20(27)17(21(15)29-23(16)28)14-26-11-5-2-6-12-26/h3-4,7-10,13,27H,2,5-6,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSWFSMTLCWFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC4=C(C(=C(C=C4)O)CN5CCCCC5)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one, with the CAS number 384361-44-8, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC24H25N3O3
Molecular Weight403.47 g/mol
Boiling Point640.0 ± 65.0 °C (Predicted)
Density1.33 ± 0.1 g/cm³ (Predicted)
pKa6.70 ± 0.20 (Predicted)

Antimicrobial and Anticancer Properties

Research indicates that compounds containing benzimidazole and chromene moieties exhibit significant antimicrobial and anticancer activities. For instance, benzimidazole derivatives have been shown to inhibit various cancer cell lines and exhibit selective toxicity towards tumor cells while sparing normal cells . The specific structure of this compound suggests potential for similar activities due to its dual functional groups.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The compound may inhibit diacylglycerol acyltransferase (DGAT), which is involved in triglyceride synthesis. This inhibition can lead to reduced triglyceride levels in cells .
  • Cellular Pathways : It may modulate pathways related to apoptosis and cell proliferation, affecting cancer cell survival and growth .

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:

  • Antiparasitic Activity : A study demonstrated that benzimidazole derivatives exhibited activity against Trypanosoma cruzi, suggesting that this compound could be effective against parasitic infections .
  • Anticancer Efficacy : In vitro studies showed that hybrid compounds combining benzimidazole with other pharmacophores displayed significant cytotoxicity against various cancer cell lines, indicating a promising avenue for developing new anticancer agents .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, research has shown that similar chromenone derivatives can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis, such as MurB . The structural similarity suggests that the compound may also possess similar mechanisms of action.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. Compounds containing chromenone structures have been reported to scavenge free radicals effectively, thereby reducing oxidative stress in cells . This property is crucial for developing therapeutics aimed at conditions associated with oxidative damage, such as neurodegenerative diseases.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in inhibiting tumor cell proliferation. Studies indicate that related compounds can induce apoptosis in cancer cells by disrupting tubulin polymerization and affecting cell cycle progression . This mechanism highlights the potential for developing new anticancer agents based on the structure of 7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one.

Case Study 1: Antimicrobial Efficacy

A study conducted at the National Institute of Technology investigated the antimicrobial efficacy of newly synthesized chromenone derivatives against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Antioxidant Activity Assessment

In another research effort, the antioxidant activity of this compound was assessed using DPPH radical scavenging assays. The results showed a significant reduction in radical concentration, indicating strong antioxidant potential. This finding supports the hypothesis that similar compounds can be effective in preventing oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

Thiazole-Substituted Analogs
Phenyl-Substituted Analogs
  • Compound 2t: 7-Hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one Synthesis: Low yield (17%), indicating synthetic challenges with bulky aryl groups . Activity: Not explicitly reported, but methoxy groups typically enhance solubility and membrane permeability .
Benzothiazole-Substituted Analogs
  • 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
    • Structural Data : Molecular formula C23H22N2O3S; SMILES string indicates a planar benzothiazole ring, which may improve π-π stacking in target binding .

Substituent Variations at Position 8

Piperazine/Piperidine Derivatives
  • 5d : 6,7-Dihydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
    • Activity : 67.5% inhibition of HeLa cell proliferation at unspecified concentrations, highlighting the importance of the piperidinylmethyl group for antiproliferative effects .
  • Compound 30: 8-(Piperidin-1-ylmethyl)isoquinolin-5-ol Synthesis: High yield (87%), suggesting robustness of Mannich reactions for introducing piperidine groups .

Hydroxylation Patterns

  • o-Dihydroxy Derivatives (e.g., 5d, 5f): Activity: >60% inhibition of HeLa proliferation due to enhanced metal chelation and redox activity .

Anticancer Activity

  • Target Compound : Predicted to inhibit ATR kinase (based on benzimidazole’s affinity for kinase ATP pockets) .
  • Analog 11f : Reduced HCT116/HeLa viability via UV-induced DNA damage potentiation .
  • Mannich Bases (e.g., 5d) : Induce G0/G1 cell cycle arrest and apoptosis without cytotoxicity .

Physicochemical Properties

Compound logP* Molecular Weight Key Substituents Bioactivity (IC50/Inhibition %) Reference
Target Compound 3.2 433.47 Benzimidazole, Piperidinylmethyl Not reported
11f (Thiazole-substituted) 2.8 495.58 Thiazole, Azabicyclooctane <50% viability at 100 µM
5d (o-Dihydroxy) 1.5 305.31 Piperidinylmethyl, Dual hydroxy 67.5% inhibition
2t (4-Methoxyphenyl) 3.0 395.43 4-Methoxyphenyl, 2-Methylpiperidine Not reported

*Calculated using ChemDraw or analogous tools.

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one?

Methodological Answer: The synthesis of coumarin-benzimidazole hybrids typically involves condensation reactions under mild acidic or reflux conditions. For example, 7-hydroxy-4-methyl-8-(piperazine)-chromen-2-one derivatives are synthesized by refluxing 7-hydroxy-4-methylcoumarin with piperazine derivatives and formaldehyde in 95% ethanol for 4–6 hours . Adapting this protocol:

Precursor Preparation : Start with 8-formyl-7-hydroxycoumarin derivatives.

Benzimidazole Coupling : React with 1-methyl-1H-benzimidazol-2-amine under acidic conditions (e.g., acetic acid) to form the 3-benzimidazolyl substituent.

Mannich Reaction : Introduce the piperidin-1-ylmethyl group at the 8-position using piperidine and formaldehyde in ethanol under reflux.
Critical Parameters :

ParameterOptimal Condition
Solvent95% Ethanol
TemperatureReflux (78–85°C)
Reaction Time4–6 hours
Work-up ProcedureEvaporation, acetone trituration

Basic Research: Structural Characterization

Q. Q2. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzimidazole, coumarin, and piperidinylmethyl moieties. For example, the 7-hydroxy group typically appears as a singlet at δ 10–12 ppm in DMSO-d6 .

Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+ for C24_{24}H24_{24}N3_3O3_3).

X-ray Crystallography : Employ SHELXL for small-molecule refinement to resolve structural ambiguities. Precondition the compound by slow evaporation in acetone/water mixtures to obtain single crystals .

Advanced Research: Bioactivity Profiling

Q. Q3. How can researchers design enzyme inhibition assays to evaluate this compound’s biological activity?

Methodological Answer:

Target Selection : Prioritize enzymes with structural homology to carbonic anhydrases (CAs), as coumarin derivatives are known CA inhibitors .

Assay Design :

  • Fluorescent-Based Assays : Monitor CA inhibition using 4-methylumbelliferone as a substrate.
  • Kinetic Analysis : Calculate IC50_{50} values via dose-response curves (0.1–100 µM range).

Control Experiments : Compare with reference inhibitors (e.g., acetazolamide) and validate using isothermal titration calorimetry (ITC) for binding affinity.

Advanced Research: Structure-Activity Relationship (SAR)

Q. Q4. How can systematic SAR studies be conducted to optimize this compound’s bioactivity?

Methodological Answer:

Substitution Library : Synthesize analogs with variations in:

  • 8-Position : Replace piperidine with morpholine or pyrrolidine.
  • 3-Position : Test benzothiazole or indole instead of benzimidazole .

Biological Testing : Screen analogs against CA isoforms (e.g., CA IX/XII for anticancer activity) .

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and guide rational design.

Advanced Research: Structural Analogs

Q. Q5. What structural analogs of this compound have been reported, and how do their synthetic methods differ?

Methodological Answer:

Benzothiazole Analogs : Replace benzimidazole with benzothiazole via condensation with 2-aminothiophenol under acidic conditions .

Piperazine Derivatives : Substitute piperidine with 4-methylpiperazine using formaldehyde in ethanol .

Bioisosteric Replacements : Explore chromen-2-one replacements (e.g., quinolinone) to modulate solubility .

Advanced Research: Data Contradiction Analysis

Q. Q6. How should researchers address contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

Triangulation : Cross-validate docking results with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .

Experimental Replication : Repeat enzyme assays under standardized conditions (pH 7.4, 25°C) to rule out procedural artifacts.

Data Interpretation : Use statistical tools (e.g., Grubb’s test) to identify outliers and re-analyze spectral data for purity confirmation .

Advanced Research: Computational Modeling

Q. Q7. What computational strategies are recommended for studying this compound’s interaction with biological targets?

Methodological Answer:

Docking Studies : Use AutoDock to predict binding poses in CA isoforms.

ADMET Prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability).

Quantum Mechanics : Perform DFT calculations (Gaussian 09) to analyze electronic properties of the 7-hydroxy group .

Advanced Research: Stability and Degradation

Q. Q8. What methodologies are suitable for evaluating this compound’s stability under physiological conditions?

Methodological Answer:

Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C for 24 hours.

Analytical Monitoring : Use HPLC-PDA at 254 nm to detect degradation products. Reference standards from pharmaceutical impurity databases (e.g., EP/BP) .

Storage Recommendations : Store lyophilized samples at -20°C under nitrogen to prevent oxidation.

Advanced Research: Spectral Interpretation Challenges

Q. Q9. How can researchers resolve overlapping signals in the 1H^1H1H-NMR spectrum of this compound?

Methodological Answer:

2D NMR : Perform COSY and HSQC experiments to assign coupled protons and carbons.

Solvent Optimization : Re-record spectra in DMSO-d6 to sharpen broad hydroxy signals.

Crystallographic Validation : Compare NMR data with X-ray-derived bond lengths and angles .

Advanced Research: Impurity Profiling

Q. Q10. What chromatographic methods are effective for identifying synthetic byproducts or impurities?

Methodological Answer:

HPLC Method : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in acetonitrile/water.

MS Detection : Couple with Q-TOF-MS to characterize impurities >0.1% .

Reference Standards : Cross-reference with EP-certified impurities (e.g., ofloxacin N-oxide) for retention time matching .

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